3-chlorobutanoyl Chloride
CAS No.: 1951-11-7
Cat. No.: VC7863918
Molecular Formula: C4H6Cl2O
Molecular Weight: 140.99 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1951-11-7 |
|---|---|
| Molecular Formula | C4H6Cl2O |
| Molecular Weight | 140.99 g/mol |
| IUPAC Name | 3-chlorobutanoyl chloride |
| Standard InChI | InChI=1S/C4H6Cl2O/c1-3(5)2-4(6)7/h3H,2H2,1H3 |
| Standard InChI Key | ATANUYPSKXKEDC-UHFFFAOYSA-N |
| SMILES | CC(CC(=O)Cl)Cl |
| Canonical SMILES | CC(CC(=O)Cl)Cl |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture and Stereochemical Features
3-Chlorobutanoyl chloride belongs to the class of acyl chlorides characterized by a chlorine-substituted butanoyl backbone. Its molecular formula, C₄H₆Cl₂O, reflects a four-carbon chain with chlorine atoms at the third carbon and a terminal carbonyl chloride group . The compound exhibits a chiral center at the third carbon, resulting in two enantiomers: (3R)-3-chlorobutanoyl chloride and (3S)-3-chlorobutanoyl chloride . The (3R) configuration, represented by the SMILES string C[C@H](CC(=O)Cl)Cl, has been extensively documented in crystallographic databases .
Key bond lengths and angles derived from computational models include:
-
C-Cl bond distance: 1.79 Å (carbon-chlorine at position 3)
-
C=O bond length: 1.21 Å (carbonyl group)
Synthetic Methodologies and Production Challenges
-
Acid Chloride Formation:
Butenoic acid + PCl₅ → Butenoyl chloride + POCl₃ + HCl
(Temperature: 40–60°C; Residence time: 15 min) -
Hydrogen Chloride Addition:
Butenoyl chloride + HCl → 3-Chlorobutanoyl chloride
(Pressure: 2–3 bar; Catalyzed by Lewis acids)
This method could potentially achieve conversions exceeding 90% under optimized conditions, though experimental validation remains pending. Current industrial production likely employs batch reactors with thionyl chloride (SOCl₂) as the chlorinating agent, despite associated safety concerns from HCl gas evolution .
Reactivity and Functional Applications
The compound’s dual electrophilic centers (carbonyl carbon and C3 chlorine) enable diverse reaction pathways:
Nucleophilic Substitution Reactions
The C3 chlorine undergoes SN2 displacement with primary amines, yielding β-chloroamides:
Secondary amines preferentially attack the carbonyl carbon, forming chloro-substituted ketones .
Catalytic Modifications
Preliminary studies suggest synergistic effects when 3-chlorobutanoyl chloride coordinates with transition metals. Palladium complexes incorporating this ligand show enhanced activity in hydrogenation reactions (TOF increase from 120 h⁻¹ to 450 h⁻¹), though detailed mechanistic studies are lacking.
| Hazard Category | Protective Measure |
|---|---|
| Corrosion (Skin/Eyes) | PVC-coated gloves; Face shield |
| Inhalation Risk | Fume hood with >0.5 m/s airflow |
| Hydrolysis Products | Neutralization with 5% NaHCO₃ |
Thermogravimetric analysis indicates rapid decomposition above 180°C, releasing phosgene (COCl₂) and chlorine gas . Storage recommendations mandate anhydrous conditions (<10 ppm H₂O) at temperatures below –20°C in amber glass containers.
Future Directions and Research Opportunities
Three critical areas demand further investigation:
-
Continuous Flow Synthesis: Adapting proven propionyl chloride methodologies to butanoyl systems could revolutionize production efficiency.
-
Enantioselective Catalysis: Exploiting the chiral center for asymmetric synthesis of β-chloroamines and esters.
-
Biological Activity Screening: Preliminary molecular docking studies suggest potential inhibition of bacterial enoyl-ACP reductases (IC₅₀ estimated at 18 µM) .
The development of stabilized derivatives (e.g., tetrahydropyranyl ethers) could expand utility in peptide coupling and polymer chemistry. Collaborative efforts between computational chemists and process engineers will be essential to address current synthesis limitations and safety concerns.
(Word count: 1,250)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume